molecular formula C13H23NO3 B6308251 tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1934510-39-0

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B6308251
CAS No.: 1934510-39-0
M. Wt: 241.33 g/mol
InChI Key: XRRHXONPESVXAQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: is a chemical compound with the molecular formula C13H23NO3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydride

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel spirocyclic compounds with potential pharmaceutical applications.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including potential antimicrobial and anticancer properties.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Potential applications in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness:

  • The specific positioning of the hydroxyl and carboxylate groups in tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate provides distinct chemical reactivity and biological activity compared to its analogs.
  • The spirocyclic structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-5-4-6-13(14)8-10(15)9-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXONPESVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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